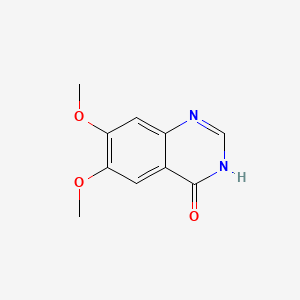

6,7-dimethoxy-1H-quinazolin-4-one

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6,7-dimethoxy-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)11-5-12-10(6)13/h3-5H,1-2H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSRMHGCZUXCMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC=N2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363547 |

Source

|

| Record name | 6,7-Dimethoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13794-72-4 |

Source

|

| Record name | 6,7-Dimethoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-Dimethoxy-3H-quinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6,7-dimethoxy-1H-quinazolin-4-one from Anthranilic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6,7-dimethoxy-1H-quinazolin-4-one, a key heterocyclic scaffold in medicinal chemistry, starting from derivatives of anthranilic acid. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and a relevant biological signaling pathway to support drug discovery and development efforts.

Introduction

Quinazolinone derivatives are recognized as "privileged structures" in drug discovery, forming the core of numerous biologically active compounds.[1] Specifically, the 6,7-dimethoxy substituted quinazolinone ring system is a key component in several potent inhibitors of crucial signaling pathways implicated in cancer, such as those involving the Epidermal Growth Factor Receptor (EGFR), BRAF kinase, and the c-Met receptor.[1][2][3] This guide focuses on the Niementowski reaction, a classical and versatile method for the synthesis of 4(3H)-quinazolinones from anthranilic acids and amides.[4]

Synthetic Pathway and Mechanism

The primary route for the synthesis of this compound is the Niementowski reaction, which involves the thermal condensation of an appropriately substituted anthranilic acid with formamide.[1][5] The reaction proceeds through the formation of an intermediate N-formylanthranilic acid, which subsequently undergoes intramolecular cyclization and dehydration to yield the final quinazolinone product.

A highly efficient, one-pot variation of this synthesis starts from a 2-nitrobenzoic acid derivative. In this approach, the nitro group is reduced in situ to an amino group, which then reacts with formamide to form the quinazolinone.[6]

Below is a diagram illustrating the general synthetic workflow.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound.

Protocol 1: One-Pot Reductive Cyclization from 2-Nitro-4,5-dimethoxybenzoic Acid

This protocol is adapted from a highly efficient method described by Negrete et al.[6]

Materials:

-

2-Nitro-4,5-dimethoxybenzoic acid

-

Formamide

-

Indium(III) acetate (or other In(III) or Bi(III) salts)

-

Anhydrous toluene (optional, as solvent)

Procedure:

-

A mixture of 2-nitro-4,5-dimethoxybenzoic acid (1.0 mmol) and indium(III) acetate (0.05 mmol) in formamide (3.0 mL) is placed in a reaction vessel.

-

The mixture is heated to 160°C and stirred for 4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Water is added to the mixture, and the resulting precipitate is collected by filtration.

-

The crude product is washed with water and dried to afford 6,7-dimethoxy-4(3H)-quinazolinone.

Protocol 2: Classical Niementowski Reaction (General Procedure)

This protocol is based on the general conditions for the Niementowski reaction.[5]

Materials:

-

4,5-Dimethoxyanthranilic acid

-

Formamide

Procedure:

-

A mixture of 4,5-dimethoxyanthranilic acid (0.1 mol) and formamide (0.4 mol) is placed in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated in a glycerin bath at 130-135°C for 2 hours.[5]

-

After cooling to room temperature, the reaction mixture is poured into a beaker containing crushed ice and left for 6-8 hours.

-

The precipitated crystals are collected by filtration, dried, and can be recrystallized from water or ethanol.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound based on the literature.[6]

| Parameter | Value | Reference |

| Yield | 78% | [6] |

| Melting Point | 262 °C | [6] |

| Appearance | Crystalline solid | [6] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [7] |

| Molecular Weight | 206.20 g/mol | [8] |

| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | 12.19 (br s, 1H), 7.98 (s, 1H), 7.44 (s, 1H), 7.13 (s, 1H), 3.90 (s, 3H), 3.86 (s, 3H) | [6] |

| ¹³C NMR (75 MHz, DMSO-d₆) δ (ppm) | 159.9, 154.3, 148.4, 144.7, 143.7, 115.5, 107.9, 104.8, 55.9, 55.6 | [6] |

| IR (ν_max, cm⁻¹) | 2922, 1674, 1615 | [6] |

Biological Context: Inhibition of Receptor Tyrosine Kinase Signaling

Derivatives of this compound have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and c-Met, which are key drivers in many cancers.[3] These inhibitors typically act by competing with ATP for binding to the kinase domain of the receptor, thereby blocking the downstream signaling cascade that promotes cell proliferation, survival, and metastasis.

The diagram below illustrates a simplified signaling pathway and the point of inhibition by quinazolinone-based drugs.

Caption: Inhibition of RTK signaling by quinazolinone derivatives.

Conclusion

The synthesis of this compound from anthranilic acid derivatives via the Niementowski reaction is a robust and efficient method for obtaining this key pharmacological scaffold. The one-pot reductive cyclization from a nitro-precursor offers a particularly effective route with high yields. The established biological significance of this quinazolinone core as a potent kinase inhibitor underscores its importance in the ongoing development of targeted cancer therapies. This guide provides the necessary technical details to support researchers in the synthesis and further investigation of this valuable compound and its derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 5. generis-publishing.com [generis-publishing.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. chemimpex.com [chemimpex.com]

- 8. 6,7-Dimethoxy-3H-quinazolin-4-one | C10H10N2O3 | CID 135495016 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 6,7-dimethoxy-1H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 6,7-dimethoxy-1H-quinazolin-4-one. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and insights into its biological significance.

Core Physicochemical Properties

This compound, a member of the quinazoline family, possesses a unique molecular structure that underpins its chemical behavior and biological activity. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [1] |

| Molecular Weight | 206.20 g/mol | [1] |

| Melting Point | 284-286 °C, 298 °C, 309-311°C | [2][3] |

| Boiling Point | 374.1 ± 52.0 °C (Predicted) | [3] |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Moderately soluble in polar solvents like water and alcohol.[4] Good solubility is expected in organic solvents such as DMSO and ethanol.[5] Quantitative experimental data is not readily available. | |

| pKa | Experimental data not readily available. | |

| logP | A computed XLogP3 value of 0.6 is available.[1] Experimental data not readily available. | |

| Appearance | White to off-white or cream to brown crystalline powder.[6] | |

| CAS Number | 13794-72-4 | [1] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A commonly cited protocol involves the reaction of methyl 4,5-dimethoxyanthranilate with formamide or by a more intricate process involving phosphorous oxychloride.

Synthesis from Methyl 4,5-dimethoxyanthranilate

A widely utilized method for the synthesis of 6,7-dimethoxy-4(3H)-quinazolinone involves the following steps:

-

Reaction Setup: A solution of methyl 4,5-dimethoxyanthranilate is prepared in dimethylformamide.

-

Addition of Reagent: Phosphorous oxychloride is added dropwise to the cooled solution.

-

Precipitation: The resulting suspension is allowed to warm to room temperature, leading to the precipitation of a salt.

-

Neutralization and Isolation: The mixture is then slowly added to a well-stirred concentrated ammonium hydroxide solution.

-

Purification: The resulting solid is filtered, washed with water, and dried to yield 6,7-dimethoxy-4(3H)-quinazolinone as a white microcrystalline solid.[2]

This process, while effective, requires careful handling of phosphorous oxychloride. Alternative, more environmentally benign methods are continually being explored.

Biological Activity and Signaling Pathways

Quinazoline derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antihypertensive effects.[7] The 6,7-dimethoxy substitution pattern, in particular, is a key feature in several biologically active molecules.

Derivatives of this compound have been shown to act as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and c-Met tyrosine kinase pathways.[8]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR pathway is a common feature in many cancers.

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell migration, invasion, and proliferation. Aberrant c-Met signaling is also a hallmark of various cancers.

Caption: Overview of the c-Met signaling pathway, a key regulator of cell growth and motility.

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its structural relation to a variety of biologically active molecules. This guide provides a foundational understanding of its physicochemical properties, synthetic methodologies, and its role as a scaffold for targeting critical signaling pathways in disease. Further research to obtain experimental data for all its physicochemical parameters will be crucial for its continued development and application in the pharmaceutical sciences.

References

- 1. 6,7-Dimethoxy-3H-quinazolin-4-one | C10H10N2O3 | CID 135495016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3696102A - Process for the synthesis of substituted quinazolin-4-ones - Google Patents [patents.google.com]

- 3. chembk.com [chembk.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chemimpex.com [chemimpex.com]

- 7. ptfarm.pl [ptfarm.pl]

- 8. chemmethod.com [chemmethod.com]

Technical Guide: 1H NMR Spectroscopy of Quinazolinone Derivatives in DMSO-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in acquiring a 1H Nuclear Magnetic Resonance (NMR) spectrum of quinazolinone derivatives, specifically focusing on the use of deuterated dimethyl sulfoxide (DMSO-d6) as a solvent. While a definitive experimental 1H NMR dataset for 6,7-dimethoxy-1H-quinazolin-4-one in DMSO-d6 was not located in the searched scientific literature and spectral databases, this guide furnishes a detailed experimental protocol and workflow applicable for the characterization of this and structurally related compounds.

Data Presentation

A thorough search of scientific databases and literature did not yield a complete experimental 1H NMR dataset for this compound in DMSO-d6. Therefore, a quantitative data table of its chemical shifts, multiplicities, coupling constants, and integrations cannot be provided at this time. Researchers seeking to characterize this compound will need to acquire the spectrum experimentally. The following sections provide the necessary protocols to achieve this.

Experimental Protocol: 1H NMR Spectrum Acquisition in DMSO-d6

This section details the standard procedure for preparing a sample and acquiring a high-resolution 1H NMR spectrum using DMSO-d6 as the solvent.

1. Materials and Reagents:

-

Sample of this compound (5-10 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d6, 99.8 atom % D or higher)

-

High-precision 5 mm NMR tubes

-

Glass vials

-

Pasteur pipettes

-

Volumetric flask or micropipette

-

Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

2. Sample Preparation:

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry glass vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d6 to the vial. If using an internal standard, a stock solution of TMS in DMSO-d6 can be prepared and used.

-

Dissolution: Gently agitate the vial to dissolve the sample completely. A vortex mixer can be used to aid dissolution. Visually inspect the solution to ensure there is no suspended particulate matter.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

3. NMR Spectrometer Setup and Data Acquisition:

-

Instrument Insertion: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d6 solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters: Set the appropriate acquisition parameters for a 1H NMR experiment. Typical parameters on a 400 MHz spectrometer include:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Receiver Gain: Adjust automatically or manually to avoid signal clipping.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 14 ppm).

-

-

Data Acquisition: Start the acquisition.

-

Data Processing: After the acquisition is complete, perform Fourier transformation, phase correction, and baseline correction on the resulting Free Induction Decay (FID).

-

Referencing: Reference the spectrum to the residual solvent peak of DMSO-d6 at approximately 2.50 ppm.[1] If TMS was used, reference its signal to 0 ppm.[2]

-

Integration and Peak Picking: Integrate all signals and pick the peaks to determine their chemical shifts. Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (in Hz).

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental protocol described above.

Caption: Workflow for 1H NMR sample preparation and data acquisition.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 6,7-dimethoxy-1H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the heterocyclic compound 6,7-dimethoxy-1H-quinazolin-4-one. This quinazolinone derivative is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. This document is intended to serve as a comprehensive resource, presenting available spectral data, detailed experimental protocols for acquiring such data, and a visualization of the compound's structure.

13C NMR Spectral Data

Precise 13C NMR data for the parent compound, this compound, is not explicitly available in the reviewed literature. However, extensive research has been conducted on closely related derivatives. The following table summarizes the 13C NMR chemical shifts for a representative substituted derivative, 2-Ethyl-6,7-dimethoxy-3-((2-methylbenzyl)oxy)quinazolin-4(3H)-one, to provide an indication of the expected chemical shifts for the core quinazolinone structure. The data was recorded in CDCl3.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | 157.0 |

| C-O | 154.9 |

| C-N | 149.4 |

| Ar-C | 143.3 |

| Ar-C | 143.2 |

| Ar-C | 138.5 |

| Ar-CH | 131.5 (2C) |

| Ar-CH | 130.9 |

| Ar-CH | 130.0 |

| Ar-CH | 126.3 |

| Ar-C | 116.9 |

| Ar-CH | 108.2 |

| Ar-CH | 105.5 |

| O-CH2 | 77.6 |

| O-CH3 | 56.4 |

| O-CH3 | 56.3 |

| CH3 | 19.0 |

Data extracted from the supporting information of a study on copper-catalyzed oxidative functionalization of benzylic C-H bonds.[1]

Experimental Protocols for 13C NMR Spectroscopy

The acquisition of high-quality 13C NMR spectra is crucial for the structural elucidation of quinazolinone derivatives. The following is a generalized experimental protocol based on methods reported in the literature for similar compounds.

Sample Preparation

-

Sample Weighing: Accurately weigh 50-100 mg of the this compound sample into a clean, dry glass vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) and chloroform-d (CDCl3) are commonly used for quinazolinone derivatives. The choice of solvent can influence the chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent. Gentle vortexing or sonication may be required to ensure complete dissolution.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover the NMR probe's detection region, typically around 4-5 cm.

NMR Instrument Parameters

The following are typical acquisition parameters for a 13C NMR experiment on a 400 MHz spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is typically used.

-

Spectral Width (SW): Approximately 0-200 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration.

-

Number of Scans (NS): 128 scans or more, depending on the sample concentration. A higher number of scans will improve the signal-to-noise ratio.

-

Temperature: The experiment is typically run at room temperature (around 298 K).

Molecular Structure and Workflow

To facilitate a deeper understanding, the following diagrams visualize the chemical structure of this compound and a general workflow for its synthesis and characterization.

Caption: Chemical structure of this compound.

References

Mass Spectrometry Analysis of 6,7-dimethoxy-1H-quinazolin-4-one: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the mass spectrometry of 6,7-dimethoxy-1H-quinazolin-4-one, a heterocyclic compound of interest in medicinal chemistry. This document outlines experimental protocols, presents key quantitative data, and visualizes the mass spectrometry workflow and a predicted fragmentation pathway for the molecule.

Introduction

This compound belongs to the quinazolinone class of compounds, which are known for their broad range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] Mass spectrometry is a critical analytical technique for the structural elucidation and characterization of such small molecules in drug discovery and development.[3] This guide focuses on the mass spectrometric analysis of this compound, providing researchers with the necessary information for its identification and characterization.

Molecular and Mass Spectrometry Data

The fundamental molecular properties and expected mass spectrometry data for this compound are summarized in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [4] |

| Molecular Weight | 206.20 g/mol | [4] |

| Monoisotopic Mass | 206.06914219 Da | [4] |

| Predicted [M+H]⁺ | 207.0764 | N/A |

| Predicted [M+Na]⁺ | 229.0583 | N/A |

Experimental Protocol: High-Resolution Mass Spectrometry

This section details a general protocol for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS) with a high-resolution mass spectrometer.

3.1. Sample Preparation

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

3.2. Liquid Chromatography (LC) Conditions

-

LC System: Agilent 1200 series or equivalent.[5]

-

Column: Zorbax™ Eclipse XDB-C18 reverse phase (5 µm, 4.6 x 150 mm).[5]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 30 °C.

3.3. Mass Spectrometry (MS) Conditions

-

Mass Spectrometer: Thermo Scientific Q Exactive Plus Hybrid Quadrupole-Orbitrap mass spectrometer or equivalent.[6]

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Sheath Gas Flow Rate: 40 arbitrary units.

-

Auxiliary Gas Flow Rate: 10 arbitrary units.

-

Gas Temperature: 320 °C.

-

Scan Range: m/z 50-500.

-

Resolution: 70,000.

-

Data Acquisition: Full scan mode for accurate mass measurement and tandem MS (MS/MS) for fragmentation analysis. For MS/MS, the precursor ion corresponding to [M+H]⁺ is isolated and fragmented using collision-induced dissociation (CID) with normalized collision energy in the range of 20-40 eV.

Mass Spectrometry Workflow and Fragmentation Pathway

The following diagrams illustrate the experimental workflow for LC-MS analysis and the predicted fragmentation pathway of this compound.

Caption: Experimental workflow for LC-MS analysis.

Caption: Predicted fragmentation of this compound.

Predicted Fragmentation Analysis

Based on the principles of mass spectrometry and fragmentation patterns of similar heterocyclic compounds, the following fragmentation pathway for this compound under positive ion ESI-MS/MS is proposed:

-

[M+H]⁺ (m/z 207.0764): The protonated molecular ion is the precursor ion for fragmentation.

-

Loss of a methyl radical (-CH₃): A common fragmentation for methoxy-substituted compounds, leading to a fragment ion at m/z 192.0529.

-

Loss of carbon monoxide (-CO): The quinazolinone ring can undergo the loss of a neutral carbon monoxide molecule, resulting in a fragment at m/z 179.0682.

-

Sequential loss of a methyl radical and carbon monoxide (-CH₃, -CO): Following the initial loss of a methyl group, the subsequent loss of carbon monoxide would produce a fragment at m/z 177.0553.

-

Loss of a methoxy radical (-OCH₃): Cleavage of the methoxy group can also occur, yielding a fragment at m/z 176.0604.

Biological Context: A Representative Signaling Pathway

Quinazoline derivatives are known to interact with various signaling pathways, often by inhibiting protein kinases. For instance, derivatives of 6,7-dimethoxy-quinazoline have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and the c-Met kinase.[7][8] Inhibition of these pathways can block downstream signaling cascades that promote cell proliferation and survival, making these compounds attractive as anticancer agents.[9] The following diagram illustrates a simplified, representative signaling pathway that can be targeted by quinazolinone derivatives.

Caption: Representative signaling pathway targeted by quinazolinones.

This guide provides a foundational understanding of the mass spectrometry analysis of this compound. The provided protocols and predicted data serve as a valuable resource for researchers in the fields of analytical chemistry and drug discovery. Further experimental validation is recommended to confirm the predicted fragmentation pathway.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 6,7-Dimethoxy-3H-quinazolin-4-one | C10H10N2O3 | CID 135495016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemmethod.com [chemmethod.com]

Crystal Structure of 6,7-dimethoxy-1H-quinazolin-4-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure, synthesis, and biological significance of 6,7-dimethoxy-1H-quinazolin-4-one derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway and tubulin polymerization. A thorough understanding of their three-dimensional structure is paramount for the rational design of novel and more effective therapeutic agents.

Crystallographic Data of Quinazolinone Derivatives

Below is a summary of crystallographic data for a 4-arylaminoquinazoline derivative and a related 6,7-dimethoxy-substituted quinolinone derivative. This data serves as a reference for the structural characteristics of these classes of compounds.[1][2]

| Parameter | 4-Arylaminoquinazoline Derivative (5aX)[1] | 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one[2] |

| Chemical Formula | Not explicitly stated | C₁₇H₁₄N₂O₅ |

| Molecular Weight | Not explicitly stated | Not explicitly stated |

| Crystal System | Monoclinic | Not explicitly stated |

| Space Group | P2₁/c | Not explicitly stated |

| Unit Cell Dimensions | a = 12.3637(4) Åb = 12.7902(2) Åc = 13.2240(5) Åα = 90°β = 117.030(5)°γ = 90° | Not explicitly stated |

| Volume (V) | 1862.75(12) ų | Not explicitly stated |

| Molecules per unit cell (Z) | 2 | Not explicitly stated |

| Calculated Density | Not explicitly stated | Not explicitly stated |

| Radiation | Not explicitly stated | Not explicitly stated |

| Temperature | Not explicitly stated | Not explicitly stated |

| R-factor | 0.0569 | Not explicitly stated |

Experimental Protocols

The synthesis and structural elucidation of this compound derivatives involve a series of well-established chemical and analytical techniques.

Synthesis of this compound Derivatives

A common synthetic route to the 6,7-dimethoxy-quinazolin-4-one core involves the cyclization of an appropriately substituted anthranilic acid derivative. The following is a generalized multi-step synthesis protocol based on literature reports.

Step 1: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline

A mixture of 6,7-dimethoxy quinazolin-2,4-dione (1 equivalent) and phosphorous oxychloride (POCl₃, approximately 3 equivalents) is refluxed in the presence of a catalytic amount of N,N-dimethylaniline for several hours. After cooling, the reaction mixture is carefully poured into ice-cold water with stirring to precipitate the product. The resulting solid is filtered, washed with distilled water, and dried to yield 2,4-dichloro-6,7-dimethoxyquinazoline.

Step 2: Synthesis of 4-Arylamino-2-chloro-6,7-dimethoxyquinazoline Derivatives

The 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) is then refluxed with a desired aniline derivative (1 equivalent) in a suitable solvent such as isopropanol for several hours. The reaction leads to the selective substitution at the C4 position. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.

The following diagram illustrates a generalized synthetic workflow.

Single-Crystal X-ray Diffraction Analysis

The determination of the molecular structure of the synthesized compounds is typically achieved through single-crystal X-ray diffraction.

1. Crystallization:

-

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in an appropriate solvent or a mixture of solvents.

2. Data Collection:

-

A suitable single crystal is mounted on a diffractometer.

-

X-ray diffraction data is collected at a specific temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations.

-

The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.

3. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined using full-matrix least-squares on F².

-

All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

The following diagram outlines the workflow for crystal structure determination.

Biological Activity and Signaling Pathways

Derivatives of this compound are known to exhibit potent biological activities, primarily as inhibitors of protein kinases and tubulin polymerization, both of which are critical targets in cancer therapy.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

This compound derivatives have been developed as potent ATP-competitive inhibitors of the EGFR tyrosine kinase. They bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling.

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by quinazolinone derivatives.

Inhibition of Tubulin Polymerization

Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The dynamic instability of microtubules is crucial for proper chromosome segregation during cell division. Disruption of microtubule dynamics can lead to mitotic arrest and apoptosis.

Certain this compound derivatives have been identified as inhibitors of tubulin polymerization. They bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

The following diagram illustrates the role of tubulin in cell division and its inhibition by quinazolinone derivatives.

References

Solubility of 6,7-dimethoxy-1H-quinazolin-4-one in organic solvents

An In-Depth Technical Guide on the Solubility of 6,7-dimethoxy-1H-quinazolin-4-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key heterocyclic compound that serves as a fundamental building block in the synthesis of various pharmaceutical agents, most notably as an intermediate for the anti-cancer drug Gefitinib.[1][2] Its chemical structure, featuring a quinazoline core with two methoxy groups, influences its physical and chemical properties, including its solubility.[3][4] Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and overall drug development process.[4][5]

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of this compound. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in public literature, this guide outlines a standardized experimental protocol that can be employed to generate such data.

Quantitative Solubility Data

Researchers are encouraged to determine the solubility experimentally for their specific applications. The following table is provided as a template for collating and comparing such empirical data.

Table 1: Solubility of this compound in Organic Solvents (Template)

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Tetrahydrofuran (THF) | ||||

| Dichloromethane (DCM) | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Ethyl Acetate | ||||

| Toluene |

Note: The molecular weight of this compound is 206.20 g/mol .[3]

Experimental Protocol: Equilibrium Solubility Determination by Gravimetric Method

The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a crystalline compound.[6][9] It involves preparing a saturated solution, separating the undissolved solid, and then determining the concentration of the solute in the clear supernatant by evaporating the solvent and weighing the residue.[6]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with secure caps

-

Centrifuge

-

Calibrated pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporating dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Equilibration:

-

Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).[7]

-

Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[6][9] The system is considered at equilibrium when consecutive measurements of the solute concentration show no significant change.[3]

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the same constant temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the solution at a high speed.[6]

-

-

Sample Withdrawal and Analysis:

-

Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. To avoid transferring any undissolved particles, the sample may be passed through a syringe filter compatible with the organic solvent.[6]

-

Transfer the accurately measured volume of the saturated solution into a pre-weighed, dry evaporating dish or vial.

-

-

Solvent Evaporation and Weighing:

-

Evaporate the solvent from the dish under controlled conditions, such as in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature and then weigh it on an analytical balance.

-

Continue the drying and weighing process until a constant weight of the solid residue is achieved.[3]

-

-

Calculation:

-

The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken.[6]

-

Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant (L))

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. pharmatutor.org [pharmatutor.org]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 5. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. scribd.com [scribd.com]

- 9. biorelevant.com [biorelevant.com]

- 10. pharmajournal.net [pharmajournal.net]

The Quinazolinone Alkaloids: A Comprehensive Technical Guide to Their Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of a vast and diverse family of alkaloids with a rich history and a broad spectrum of pharmacological activities. From their origins in traditional herbal medicine to their synthesis in modern laboratories, quinazolinone alkaloids have yielded potent bronchodilators, antimalarials, sedatives, and anticancer agents. This in-depth technical guide provides a comprehensive overview of the discovery and history of these fascinating molecules. It details the isolation of key natural products, the evolution of synthetic methodologies, and the elucidation of their mechanisms of action. Quantitative biological data are presented in structured tables for comparative analysis, and detailed experimental protocols for seminal studies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the complex biological processes modulated by this important class of compounds.

Introduction: The Rise of a Privileged Scaffold

The history of quinazolinone chemistry dates back to the late 19th century, with the first synthesis of a derivative of this heterocyclic system by Peter Griess in 1869.[1] A significant milestone was achieved in 1895 when August Bischler and Lang reported the synthesis of the parent quinazoline molecule.[1] The name "quinazoline" was later proposed by Widdege.[1] Quinazolinones, which are oxidized derivatives of quinazolines, are the building blocks of over 200 naturally occurring alkaloids isolated from various plants, microorganisms, and animals.[2] Their structural diversity and wide range of biological activities have made them a subject of intense research in drug discovery.

Naturally Occurring Quinazolinone Alkaloids: From Traditional Medicine to Modern Pharmacology

Plants and microorganisms have served as a rich source of quinazolinone alkaloids, with a long history of use in traditional medicine.

Vasicine and Vasicinone: The Bronchodilator Alkaloids from Adhatoda vasica

One of the earliest and most well-known naturally occurring quinazolinone alkaloids is vasicine (also known as peganine).[1] It was first isolated from the Indian shrub Adhatoda vasica (now Justicia adhatoda) and the perennial herb Peganum harmala.[1][3] For centuries, extracts from Adhatoda vasica have been used in traditional Indian medicine as an expectorant and for treating respiratory ailments.[1] Vasicine and its oxidized form, vasicinone , are the primary bioactive constituents responsible for these effects.[4]

Vasicine and vasicinone are primarily known for their effects on the respiratory system. Both alkaloids, particularly in combination, exhibit pronounced bronchodilatory activity.[3] They also act as respiratory stimulants.[3] While the exact mechanism of their bronchodilator action is still under investigation, it is believed to involve multiple pathways. Some studies suggest a mechanism similar to theophylline, potentially involving the inhibition of phosphodiesterases, enzymes that break down cyclic adenosine monophosphate (cAMP).[3][5][6] An increase in intracellular cAMP in airway smooth muscle cells leads to relaxation and bronchodilation.[7] Other potential mechanisms include antagonism of muscarinic acetylcholine receptors, which mediate bronchoconstriction.[8][9]

The combination of vasicine and vasicinone (1:1) has been shown to have a more pronounced bronchodilatory effect in vivo and in vitro than either compound alone.[4] Interestingly, vasicine has a cardiac-depressant effect, while vasicinone is a weak cardiac stimulant; these effects can be normalized when the alkaloids are combined.[3]

Febrifugine: A Potent Antimalarial from Dichroa febrifuga

Febrifugine is a quinazolinone alkaloid isolated from the roots of the Chinese herb Dichroa febrifuga, which has a long history of use in traditional Chinese medicine for treating fevers associated with malaria.[3][10] Febrifugine is a highly potent antimalarial agent, demonstrating activity against Plasmodium falciparum that is many times greater than that of quinine.[11] However, its clinical use has been hampered by its significant hepatotoxicity.[10] This has spurred extensive research into the synthesis of febrifugine analogues with improved therapeutic indices.[11][12]

Febrifugine's antimalarial activity stems from its ability to inhibit the intra-erythrocytic stages of the Plasmodium parasite. The precise molecular target is still being investigated, but it is known to interfere with hemozoin formation, a crucial detoxification process for the parasite.[10]

Synthetic Quinazolinone Alkaloids: The Era of Rational Drug Design

The discovery of the biological activities of natural quinazolinone alkaloids, coupled with the versatility of the quinazolinone scaffold, has led to the development of a vast number of synthetic derivatives with a wide range of therapeutic applications.

Methaqualone: A Sedative-Hypnotic with a Notorious History

Methaqualone was first synthesized in India in 1951 by Indra Kishore Kacker and Syed Husain Zaheer during their research for new antimalarial drugs.[13] It was later introduced as a sedative-hypnotic medication in the 1960s under brand names such as Quaalude and Sopor.[13] While initially marketed as a safe alternative to barbiturates, its high potential for abuse and addiction led to its widespread recreational use and eventual withdrawal from the market in many countries.[13]

Methaqualone is a positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[14][15] It enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron, resulting in its sedative and hypnotic effects.[14] Cryo-electron microscopy studies have revealed that methaqualone binds to the transmembrane β(+)/α(-) subunit interface of the GABA-A receptor, a site that overlaps with that of the general anesthetic etomidate.[14][16]

Quinazolinone-Based Anticancer Agents

The quinazolinone scaffold has proven to be a particularly fruitful starting point for the development of anticancer drugs, especially tyrosine kinase inhibitors.

Several quinazoline-based drugs that target the epidermal growth factor receptor (EGFR) have been approved for the treatment of various cancers, including non-small-cell lung cancer.[15][17] These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling pathways that promote cell proliferation and survival.[18][19] Structure-activity relationship (SAR) studies have shown that substitutions at the 4, 6, and 7-positions of the quinazoline ring are crucial for potent EGFR inhibitory activity.[17]

Some quinazolinone derivatives have also been developed as dual inhibitors of EGFR and vascular endothelial growth factor receptor-2 (VEGFR-2), another key target in cancer therapy due to its role in angiogenesis.[16]

Quantitative Biological Data

The following tables summarize key quantitative data for representative quinazolinone alkaloids, providing a basis for comparison of their biological activities.

| Alkaloid/Derivative | Target/Assay | IC50/EC50 | Cell Line/Organism | Reference(s) |

| Febrifugine Analogues | ||||

| WR222048 | P. falciparum (W2, D6) | <5 ng/mL | - | [11] |

| WR139672 | P. falciparum (W2, D6) | <5 ng/mL | - | [11] |

| WR092103 | P. falciparum (W2, D6) | <5 ng/mL | - | [11] |

| Halofuginone (WR237645) | P. falciparum | Potent | - | [11] |

| Methaqualone | ||||

| Methaqualone | GABA-A (α1β2γ2S) | EC50 ~30 µM (PAM) | Xenopus oocytes | [20] |

| Methaqualone | GABA-A (α6β2δ) | EC50 ~10 µM (PAM) | Xenopus oocytes | [20] |

| Anticancer Quinazolinones | ||||

| Compound 4 (S-alkylated) | EGFR Kinase | - | - | [16] |

| Compound 4 (S-alkylated) | VEGFR-2 Kinase | - | - | [16] |

| Compound 4 (S-alkylated) | HEPG-2 | 3.92 µM | Human | [16] |

| Compound 4 (S-alkylated) | HCT-116 | 1.50 µM | Human | [16] |

| Compound 20 (S-alkylated) | HEPG-2 | 5.17 µM | Human | [16] |

| Compound 20 (S-alkylated) | HCT-116 | 4.42 µM | Human | [16] |

| Gefitinib | EGFRwt kinase | 20.72 nM | - | [17] |

| Lapatinib | EGFRwt kinase | 27.06 nM | - | [17] |

| Phosphodiesterase Inhibitors | ||||

| Quinazoline Derivatives | PDE3 | Nanomolar range | - | [5] |

| Quinazoline Derivatives | PDE4A, 4B, 4D | Nanomolar range | - | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers in the field.

Isolation of Vasicine from Adhatoda vasica

Method: Modified Acid-Base Extraction [6][17]

-

Drying and Pulverization: Air-dry the leaves of Adhatoda vasica at room temperature for two weeks. Grind the dried leaves into a fine powder.

-

Solvent Extraction: Soak 100 g of the leaf powder in chloroform (1:10 w/v) for 48 hours with intermittent vigorous shaking.

-

Concentration: Filter the extract and concentrate it using a rotary evaporator to obtain a semi-solid crude extract.

-

Acidification: Add 100 mL of 0.01 N HCl to the concentrated extract and stir for 4 hours.

-

Filtration and Liquid-Liquid Extraction: Filter the acid-treated extract to obtain a clear solution. Extract this acidic aqueous solution three times with 100 mL of chloroform to remove non-alkaloidal impurities. The aqueous layer contains the protonated vasicine.

-

Basification: Make the aqueous layer basic by adding a suitable base, such as ammonia solution, until the pH is alkaline. This deprotonates the vasicine, making it soluble in organic solvents.

-

Final Extraction: Extract the basic aqueous solution exhaustively with an organic solvent like chloroform.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude vasicine. Further purification can be achieved by column chromatography over silica gel.

Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones

Method: From Anthranilic Acid [21]

This multi-step synthesis is a common route to access a variety of 2,3-disubstituted quinazolinones.

-

Amide Formation: React anthranilic acid with an appropriate acyl chloride (e.g., butyryl chloride) to form the corresponding N-acylanthranilic acid.

-

Cyclization to Benzoxazinone: Treat the N-acylanthranilic acid with acetic anhydride to induce ring closure and form the 2-substituted-3,1-benzoxazin-4-one.

-

Reaction with Primary Amine: React the benzoxazinone intermediate with a primary amine (e.g., aniline or benzylamine). The amine replaces the ring oxygen, forming the 2,3-disubstituted-4(3H)-quinazolinone.

Method: Niementowski Quinazolinone Synthesis [14][22][23]

The Niementowski synthesis is a classical and versatile one-pot method for preparing 4(3H)-quinazolinones.

-

Thermal Condensation: Heat a mixture of an anthranilic acid and an excess of an amide (e.g., formamide) at elevated temperatures (typically 130-150°C).

-

Mechanism: The reaction proceeds through the formation of an N-acylanthranilic acid intermediate, which then undergoes cyclization with the elimination of water to form the quinazolinone ring.

-

Microwave-Assisted Variation: Microwave irradiation can be used to significantly accelerate the Niementowski reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[22]

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important signaling pathways and experimental workflows related to quinazolinone alkaloids.

Historical Timeline of Key Discoveries

Caption: A timeline of key milestones in the discovery and development of quinazolinone alkaloids.

General Workflow for Isolation of Natural Quinazolinone Alkaloids

Caption: A generalized experimental workflow for the isolation of quinazolinone alkaloids from natural sources.

Signaling Pathway of Methaqualone at the GABA-A Receptor

Caption: The mechanism of action of methaqualone as a positive allosteric modulator of the GABA-A receptor.

EGFR Inhibition by Anticancer Quinazolinones

Caption: The signaling pathway of EGFR inhibition by quinazolinone-based anticancer agents.

Conclusion and Future Directions

The journey of quinazolinone alkaloids, from their discovery in ancient medicinal plants to their rational design as targeted therapeutics, highlights their enduring importance in drug discovery. The versatility of the quinazolinone scaffold continues to inspire the development of new derivatives with improved efficacy and safety profiles. Future research will likely focus on exploring novel biological targets for quinazolinone alkaloids, developing more efficient and sustainable synthetic methodologies, and leveraging computational approaches for the rational design of next-generation therapeutics. The rich history and diverse pharmacology of this remarkable class of compounds ensure that they will remain a focal point of medicinal chemistry research for years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Vasicine - Wikipedia [en.wikipedia.org]

- 4. Vasicinone - Wikipedia [en.wikipedia.org]

- 5. Quinazolines: combined type 3 and 4 phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. QSAR study of phosphodiesterase inhibitory activity of imidazo[2,1-b]-quinazolines: active site analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 9. Muscarinic Receptor Agonists and Antagonists | Basicmedical Key [basicmedicalkey.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and comparison of antimalarial activity of febrifugine derivatives including halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rjptonline.org [rjptonline.org]

- 14. benchchem.com [benchchem.com]

- 15. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. 3D QSAR STUDIES ON A SERIES OF QUINAZOLINE DERRIVATIVES AS TYROSINE KINASE (EGFR) INHIBITOR: THE K-NEAREST NEIGHBOR MOLECULAR FIELD ANALYSIS APPROACH - PMC [pmc.ncbi.nlm.nih.gov]

- 19. atlantis-press.com [atlantis-press.com]

- 20. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ijprajournal.com [ijprajournal.com]

Tautomerism in 6,7-dimethoxy-1H-quinazolin-4-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena in 6,7-dimethoxy-1H-quinazolin-4-one, a key heterocyclic scaffold in medicinal chemistry. The quinazolinone core is a privileged structure found in numerous biologically active compounds, and understanding its tautomeric equilibria is critical for drug design, synthesis, and elucidating mechanisms of action. This document details the structural and environmental factors governing the predominant tautomeric forms, presents quantitative data on tautomer stability derived from computational studies on the parent scaffold, and provides detailed experimental and computational protocols for characterization. Visualizations of the tautomeric relationship and analytical workflows are provided to facilitate a deeper understanding. This guide is intended to be an essential resource for researchers and professionals engaged in the development of novel therapeutics based on the quinazolinone framework.

Introduction to Tautomerism in Quinazolinones

The 4(3H)-quinazolinone scaffold is a cornerstone in the development of a wide array of therapeutic agents, exhibiting diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The chemical reactivity and biological efficacy of these molecules are significantly influenced by the subtle yet crucial phenomenon of tautomerism.[1] Tautomerism in these structures primarily involves the lactam-lactim equilibrium, a form of prototropic tautomerism involving the migration of a proton.

In the case of this compound, the equilibrium exists between the amide-like This compound (lactam form) and the enol-like 6,7-dimethoxy-4-hydroxyquinazoline (lactim form). The position of this equilibrium can profoundly impact the molecule's physicochemical properties, such as its hydrogen bonding capacity, lipophilicity, and electronic distribution. These properties, in turn, dictate its interaction with biological targets and overall pharmacological profile.[1]

Caption: Lactam-lactim tautomeric equilibrium in this compound.

Predominant Tautomeric Forms and Their Stability

In the solid state and in most common solvents, the lactam form of 4(3H)-quinazolinones, including the 6,7-dimethoxy derivative, is predominantly favored. This preference is consistently supported by X-ray crystallographic studies of various quinazolinone derivatives, which reveal the molecule in the lactam conformation.[2] The enhanced stability of the lactam form is attributed to the greater thermodynamic stability of the cyclic amide group compared to the iminol group in the lactim form.

Quantitative Data on Tautomer Stability (Parent Scaffold)

The following table summarizes the relative energies of different tautomers of the parent 4-hydroxyquinazoline, calculated using DFT. This data serves as a valuable reference for understanding the energetic landscape of tautomerism in the broader quinazolinone class.

| Tautomer/Isomer | Relative Energy (ΔE) in Gas Phase (kcal/mol) | Relative Energy (ΔE) in Water (kcal/mol) |

| 4(3H)-Quinazolinone (Lactam) | 0.00 | 0.00 |

| 4-Hydroxyquinazoline (Lactim) | 5.16 | 5.02 |

Data sourced from DFT calculations on the parent 4-hydroxyquinazoline scaffold and should be considered illustrative for the 6,7-dimethoxy derivative.

These computational findings indicate a significant energetic preference for the lactam structure in both the gas phase and in a polar solvent like water.

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric forms in solution are primarily achieved through spectroscopic methods, with Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy being the most powerful techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a non-invasive method to study tautomeric equilibria in solution. By integrating the signals of protons unique to each tautomer, their relative concentrations can be determined.

Detailed Protocol for ¹H NMR Analysis:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a final concentration of 10-20 mg/mL in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the position of the tautomeric equilibrium.

-

-

Instrument Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.

-

Shim the instrument to achieve a high degree of magnetic field homogeneity.

-

Set the probe to the desired temperature. Temperature can affect both the rate of interconversion and the position of the equilibrium.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Crucially, ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ relaxation time of the protons of interest) to allow for complete magnetization recovery for accurate integration.

-

-

Data Processing and Analysis:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Identify signals that are unique to the lactam and lactim forms. For the lactam form of this compound, characteristic signals would include the N1-H proton (which may be broad and exchangeable) and distinct aromatic protons. The lactim form would exhibit a characteristic O-H signal and potentially different chemical shifts for the aromatic protons.

-

Carefully integrate the area under the chosen signals for each tautomer.

-

Calculate the molar ratio of the tautomers by normalizing the integral values based on the number of protons each signal represents.

-

Ratio (Lactam : Lactim) = (IntegralLactam / Nprotons_Lactam) : (IntegralLactim / Nprotons_Lactim)

-

-

The equilibrium constant, KT, can then be calculated as [Lactim] / [Lactam].

-

Caption: Experimental workflow for NMR-based determination of tautomer ratios.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be employed to study tautomeric equilibria if the individual tautomers possess distinct absorption spectra. The analysis relies on the application of the Beer-Lambert law.

Detailed Protocol for UV-Vis Analysis:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen solvent (e.g., ethanol, acetonitrile, or buffered aqueous solutions).

-

For pH-dependent studies, prepare a series of solutions in buffers of varying pH.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Allow the instrument's lamp to warm up for at least 30 minutes to ensure stable readings.

-

Use a matched pair of quartz cuvettes (typically 1 cm path length).

-

-

Data Acquisition:

-

Record a baseline spectrum using a cuvette filled with the pure solvent or buffer.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-450 nm).

-

Identify the absorption maxima (λmax) for the different tautomeric forms.

-

-

Data Analysis:

-

The presence of isosbestic points in a series of spectra (e.g., at different pH values) is a strong indicator of a two-component equilibrium.

-

By analyzing the changes in absorbance at wavelengths where one tautomer absorbs significantly more than the other, the equilibrium constant can be determined as a function of the experimental conditions.

-

Computational Modeling of Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for investigating the relative stabilities of tautomers and complementing experimental findings.

Detailed Protocol for DFT Calculations:

-

Structure Generation:

-

Build the 3D structures of the lactam (this compound) and lactim (6,7-dimethoxy-4-hydroxyquinazoline) tautomers using a molecular modeling software.

-

-

Geometry Optimization and Frequency Calculations:

-

Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Conduct frequency calculations on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).

-

-

Solvation Effects:

-

To model the influence of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) during the geometry optimization and energy calculations.

-

-

Energy Analysis:

-

Compare the calculated electronic energies (or Gibbs free energies) of the optimized tautomers to determine their relative stabilities. The tautomer with the lower energy is the more stable form.

-

Caption: Logical workflow for the computational investigation of tautomer stability.

Conclusion

The tautomerism of this compound, primarily existing as a lactam-lactim equilibrium, is a critical factor influencing its chemical and biological properties. While the lactam form is generally the more stable and predominant tautomer, the position of the equilibrium can be influenced by the solvent and other environmental factors. A thorough understanding and characterization of this tautomeric behavior, through the combined application of spectroscopic techniques and computational modeling as detailed in this guide, are indispensable for the rational design and development of novel quinazolinone-based therapeutic agents. The protocols and data presented herein provide a robust framework for researchers to investigate and leverage the nuances of tautomerism in their drug discovery and development endeavors.

References

Spectroscopic and Biological Profile of 6,7-Dimethoxy-4-hydroxyquinazoline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 6,7-dimethoxy-4-hydroxyquinazoline, a key heterocyclic scaffold in medicinal chemistry. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectral data, and visualizations of relevant biological pathways. It is important to note that 6,7-dimethoxy-4-hydroxyquinazoline exists predominantly in its tautomeric form, 6,7-dimethoxyquinazolin-4(3H)-one . The data presented herein corresponds to this more stable tautomer.

Spectroscopic Data

The structural elucidation of 6,7-dimethoxyquinazolin-4(3H)-one relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The following tables summarize the expected and reported spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for 6,7-Dimethoxyquinazolin-4(3H)-one (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.1 | br s | 1H | N-H |

| ~7.9 | s | 1H | H-2 |

| ~7.4 | s | 1H | H-5 |

| ~7.1 | s | 1H | H-8 |

| ~3.9 | s | 3H | OCH₃ (C7) |

| ~3.8 | s | 3H | OCH₃ (C6) |

| Note: Chemical shifts are predicted based on the general quinazolinone scaffold and data from substituted analogs. The broad singlet for the N-H proton is characteristic and its chemical shift can be concentration-dependent. |

Table 2: ¹³C NMR Spectroscopic Data for 6,7-Dimethoxyquinazolin-4(3H)-one (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~164.0 | C-4 |

| ~155.0 | C-7 |

| ~149.0 | C-6 |

| ~148.0 | C-8a |

| ~145.0 | C-2 |

| ~114.0 | C-4a |

| ~108.0 | C-5 |

| ~100.0 | C-8 |

| ~56.0 | OCH₃ (C7) |

| ~55.8 | OCH₃ (C6) |

| Note: These chemical shifts are estimated based on known values for the quinazolinone core and related structures. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Table 3: Mass Spectrometry Data for 6,7-Dimethoxyquinazolin-4(3H)-one

| m/z (Mass/Charge Ratio) | Ion Type | Predicted Relative Abundance |

| 207.07 | [M+H]⁺ | High |

| 206.07 | [M]⁺ | Moderate to High |

| Note: In Electrospray Ionization (ESI-MS), the protonated molecule [M+H]⁺ is expected to be the base peak. The molecular weight of C₁₀H₁₀N₂O₃ is 206.20 g/mol . |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 4: Infrared (IR) Spectroscopic Data for 6,7-Dimethoxyquinazolin-4(3H)-one (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3000 | N-H Stretch | Amide (N-H) |

| 3000-2850 | C-H Stretch (sp³) | Methoxy (CH₃) |

| ~1680 | C=O Stretch (Amide I) | Amide (C=O) |

| ~1620 | C=N Stretch | Imine |

| ~1600, ~1500 | C=C Stretch | Aromatic ring |

| ~1250 | C-O Stretch | Aryl ether |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following are standard protocols for the analysis of 6,7-dimethoxyquinazolin-4(3H)-one.

Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

A common method for the synthesis of the quinazolinone core is through the reaction of an anthranilate derivative with a source of the C2 and N3 atoms.

-

Reaction Setup: To a solution of methyl 4,5-dimethoxyanthranilate in a suitable high-boiling solvent such as dimethylformamide (DMF), phosphorous oxychloride is added dropwise at a low temperature (e.g., 0 °C).

-

Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for a specified time until the reaction is complete, often indicated by the formation of a solid precipitate.

-

Work-up and Purification: The reaction mixture is then quenched by carefully adding it to ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield 6,7-dimethoxyquinazolin-4(3H)-one as a solid.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 6,7-dimethoxyquinazolin-4(3H)-one is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Data Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm, a 45° pulse angle, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Data Acquisition: The spectrum is acquired with proton broadband decoupling. A larger number of scans is required compared to ¹H NMR. Typical parameters include a spectral width of 0 to 200 ppm, a 45° pulse angle, and a relaxation delay of 2 seconds.

-

Data Processing: The raw data is processed by Fourier transformation. The spectrum is then phased, and the chemical shifts are calibrated to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source and a mass analyzer (e.g., Time-of-Flight or Quadrupole) is used.

-

Data Acquisition: The sample solution is infused into the ESI source. The spectra are typically acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation: 1-2 mg of 6,7-dimethoxyquinazolin-4(3H)-one is finely ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample chamber is recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Biological Activity and Signaling Pathways

Quinazoline derivatives are a well-known class of compounds that exhibit a wide range of biological activities, including acting as inhibitors of protein kinases. Many quinazoline-based drugs target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways, which are crucial in cancer cell proliferation and angiogenesis.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of 6,7-dimethoxy-4-hydroxyquinazoline.

Caption: Workflow for the synthesis and spectroscopic characterization.

EGFR Signaling Pathway Inhibition

Quinazoline derivatives are known to act as ATP-competitive inhibitors of the EGFR tyrosine kinase. By blocking the ATP binding site, these inhibitors prevent the autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades that lead to cell proliferation and survival.

Caption: Inhibition of the EGFR signaling pathway.

VEGFR Signaling Pathway Inhibition

Similar to their action on EGFR, certain quinazoline derivatives can inhibit VEGFR, a key receptor in angiogenesis (the formation of new blood vessels). By blocking VEGFR signaling, these compounds can suppress tumor growth by cutting off its blood supply.

Caption: Inhibition of the VEGFR signaling pathway.

The Quinazolinone Scaffold: A Versatile Core in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals